1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one
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Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrimidinyl ether moiety
Preparation Methods
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an aldehyde or ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.
Formation of the Pyrimidinyl Ether Moiety: The pyrimidinyl ether moiety can be synthesized through the reaction of a pyrimidine derivative with an appropriate alkylating agent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one can undergo various chemical reactions, including:
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: It can be used in studies investigating the biological activity of piperazine derivatives, including their effects on various receptors and enzymes.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity . The methoxyphenyl and pyrimidinyl ether moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one include:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and a methoxyphenyl group, but differs in its triazole moiety.
1-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-propyl}-piperidine-2,6-dione: This compound contains a similar piperazine ring and methoxyphenyl group, but has a different overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties.
Biological Activity
The compound 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one (CAS Number: 824958-22-7) is a novel piperazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure
The molecular formula of the compound is C21H26N4O2 with a molecular weight of approximately 366.46 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and an ether linkage to a pyrimidine derivative, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine moiety and subsequent functionalization to attach the pyrimidine fragment. The detailed synthetic pathway can be outlined as follows:
- Formation of Piperazine Ring : The initial step involves the reaction of appropriate aryl halides with piperazine in the presence of a base.
- Pyrimidine Attachment : The pyrimidine derivative is synthesized separately and then coupled with the piperazine intermediate.
- Final Modifications : Any necessary modifications to achieve the final structure are performed, typically involving etherification or acylation reactions.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Activity : The piperazine moiety is known for its antidepressant properties, often acting as a serotonin receptor antagonist. Studies have shown that similar compounds can influence neurotransmitter systems, potentially alleviating symptoms of depression.
- Anticancer Potential : Preliminary in vitro studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although specific pathways remain under investigation.
- Antiviral Activity : There are indications that derivatives of this compound may inhibit viral entry into host cells, making them potential candidates for antiviral drug development.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine compounds significantly reduced depressive-like behavior in animal models, suggesting a potential application for treating mood disorders .
- Anticancer Evaluation : In vitro assays showed that derivatives with similar structural features inhibited proliferation in breast and prostate cancer cell lines, with IC50 values indicating potent activity .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-4-6-20(7-5-18)25-26-19(2)16-23(27-25)32-17-24(30)29-14-12-28(13-15-29)21-8-10-22(31-3)11-9-21/h4-11,16H,12-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFCHIEOICGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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